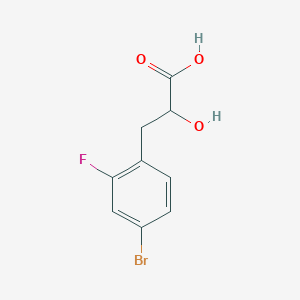

3-(4-Bromo-2-fluorophenyl)-2-hydroxypropanoic acid

Description

Properties

Molecular Formula |

C9H8BrFO3 |

|---|---|

Molecular Weight |

263.06 g/mol |

IUPAC Name |

3-(4-bromo-2-fluorophenyl)-2-hydroxypropanoic acid |

InChI |

InChI=1S/C9H8BrFO3/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8,12H,3H2,(H,13,14) |

InChI Key |

OSLLPFSKEMENKL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)CC(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, fluorination, and subsequent coupling reactions, followed by purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-fluorophenyl)-2-hydroxypropanoic acid can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The bromine and fluorine atoms can be reduced under specific conditions.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

3-(4-Bromo-2-fluorophenyl)-2-hydroxypropanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

Industry: It may be used in the production of specialty chemicals or materials with desired properties.

Mechanism of Action

The mechanism by which 3-(4-Bromo-2-fluorophenyl)-2-hydroxypropanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance binding affinity and specificity, while the hydroxypropanoic acid moiety may participate in hydrogen bonding or other interactions. These molecular interactions can modulate biological pathways and result in specific biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key differences among analogs arise from substituent positions, chain length, and functional groups:

Table 1: Structural Comparison of Analogs

| Compound Name | CAS Number | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| 3-(4-Bromo-2-fluorophenyl)-2-hydroxypropanoic acid | Not provided | C₉H₈BrFO₃ | 4-Br, 2-F, 2-OH | ~263.06 (calculated) | Hydroxyl group enhances H-bonding |

| 3-(4-Bromo-2-fluorophenyl)propanoic acid | 134057-95-7 | C₉H₈BrFO₂ | 4-Br, 2-F | 247.06 | Lacks hydroxyl group; shorter chain |

| 2-(4-Bromo-2-fluorophenyl)acetic acid | 114897-92-6 | C₈H₆BrFO₂ | 4-Br, 2-F | 233.03 | Acetic acid chain; higher solubility |

| 3-(3-Bromo-2-fluorophenyl)propanoic acid | 1261814-91-8 | C₉H₈BrFO₂ | 3-Br, 2-F | 247.06 | Altered substituent positions |

| (2E)-3-(4-Bromo-2-fluorophenyl)-2-cyanoprop-2-enoic acid | 1099670-06-0 | C₁₀H₆BrFNO₂ | 4-Br, 2-F, cyano | 286.07 | α,β-unsaturated system; increased reactivity |

| 3-(2-Bromo-4-fluorophenyl)propanoic acid | 174603-55-5 | C₉H₈BrFO₂ | 2-Br, 4-F | 247.06 | Positional isomer; distinct electronic effects |

Key Comparative Findings

Electronic and Steric Effects

- Substituent Positions: The 4-bromo-2-fluoro substitution in the target compound creates a unique electronic environment compared to positional isomers like 3-bromo-2-fluoro () or 2-bromo-4-fluoro (). These differences alter the aromatic ring’s electron density, affecting reactivity in cross-coupling reactions or electrophilic substitutions .

- Functional Groups: The hydroxyl group in the target compound introduces hydrogen-bonding capability, which is absent in analogs like 3-(4-Bromo-2-fluorophenyl)propanoic acid (CAS 134057-95-7). This could increase solubility in polar solvents and influence pharmacokinetic properties . The cyano group in (2E)-3-(4-Bromo-2-fluorophenyl)-2-cyanoprop-2-enoic acid (CAS 1099670-06-0) introduces conjugation and α,β-unsaturation, making it more reactive in Michael additions or cyclization reactions .

Physical and Chemical Properties

- Molecular Weight and Solubility: Shorter-chain analogs like 2-(4-Bromo-2-fluorophenyl)acetic acid (CAS 114897-92-6) exhibit lower molecular weights (~233 g/mol) and higher solubility in aqueous media compared to propanoic acid derivatives . The hydroxyl group in the target compound likely increases its melting point due to intermolecular hydrogen bonding, a feature absent in non-hydroxylated analogs .

Crystallographic and Conformational Insights

- In 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid (), the carboxyl group forms a dihedral angle of 78.4° with the benzene ring, influencing crystal packing and stability . The target compound’s hydroxyl group may further modulate such angles, leading to distinct solid-state properties.

Biological Activity

3-(4-Bromo-2-fluorophenyl)-2-hydroxypropanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features, which include both bromine and fluorine substituents on a phenyl ring. This compound has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and receptor binding.

- Molecular Formula : C₉H₈BrF O₃

- Molecular Weight : 263.06 g/mol

The presence of halogens (bromine and fluorine) enhances the compound's reactivity and binding affinity towards various biological targets, making it a candidate for pharmacological applications.

The mechanism of action involves interactions with specific molecular targets, such as enzymes and receptors. The fluorophenyl group contributes to enhanced binding through hydrophobic interactions, while the hydroxy and carboxylic acid groups facilitate hydrogen bonding and ionic interactions. These interactions can modulate the activity of target molecules, leading to various biological effects, including anti-inflammatory properties.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. The compound's structure allows it to engage effectively with active sites on enzymes, potentially disrupting their normal function. This characteristic positions it as a valuable tool in studying enzyme-substrate interactions.

Receptor Binding

The compound has shown potential in binding studies with various receptors. Its dual halogen substitution may enhance specificity and affinity compared to similar compounds lacking these modifications. This could lead to improved pharmacological profiles in therapeutic contexts.

Study 1: Inhibition of PD-L1

A comparative study evaluated the biological activity of compounds similar to this compound against programmed cell death protein 1 (PD-1) and its ligand (PD-L1). The findings suggested that compounds with structural similarities exhibited low nanomolar inhibitory activities, indicating potential use in cancer immunotherapy .

| Compound | kD (nM) | Biological Activity |

|---|---|---|

| This compound | TBD | Potential PD-L1 inhibitor |

| BMS1166 | 27 | Known PD-L1 antagonist |

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound. It was found to significantly reduce markers of inflammation in vitro, suggesting its potential utility in treating inflammatory diseases. The mechanism was attributed to its ability to modulate cytokine production through receptor interaction .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(4-Fluorophenyl)-2-hydroxypropanoic acid | C₉H₉FO₃ | Lacks bromine; focuses on fluorine substitution effects |

| 3-(4-Chlorophenyl)-2-hydroxypropanoic acid | C₉H₉ClO₃ | Chlorine substituent alters reactivity compared to bromine |

| 3-(4-Bromophenyl)-2-hydroxypropanoic acid | C₉H₉BrO₃ | Similar bromo group but lacks fluorine; different electronic effects |

The uniqueness of this compound lies in its combination of both bromine and fluorine substituents, which significantly alters its chemical reactivity and biological activity compared to other compounds with single or different substituents.

Q & A

Basic Research Questions

Q. What synthetic routes are available for 3-(4-bromo-2-fluorophenyl)-2-hydroxypropanoic acid, and what intermediates are critical?

- Methodological Answer : A plausible route involves coupling 4-bromo-2-fluorophenylboronic acid (e.g., CAS 216393-64-5 ) with α-keto esters via Suzuki-Miyaura cross-coupling, followed by stereoselective reduction of the ketone to yield the 2-hydroxy group. Key intermediates include halogenated boronic acids and protected α-hydroxy esters. Reaction optimization should focus on palladium catalyst selection (e.g., Pd(PPh₃)₄) and solvent systems (e.g., THF/H₂O) to minimize dehalogenation side reactions .

- Data Contradictions : Some protocols report lower yields when fluorinated aryl boronic acids are used due to steric hindrance; alternative methods like Ullmann coupling may be explored .

Q. How can NMR and IR spectroscopy differentiate regioisomers or confirm substitution patterns?

- Methodological Answer :

- ¹H NMR : The fluorine atom at the 2-position deshields adjacent protons, causing distinct splitting patterns (e.g., doublet of doublets for H-3 and H-5 on the aromatic ring). The bromine isotope effect (⁷⁹Br/⁸¹Br) may broaden peaks .

- ¹³C NMR : The fluorine substituent induces upfield shifts (~10–15 ppm) for carbons at positions 2 and 5.

- IR : A strong C=O stretch (~1700 cm⁻¹) and O-H stretch (~2500–3300 cm⁻¹) confirm the carboxylic acid and hydroxyl groups .

Q. What crystallization conditions are optimal for X-ray diffraction studies?

- Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMSO/EtOH mixtures) promotes single-crystal growth. SHELXL is recommended for refinement, using OLEX2 or WinGX for structure solution. Key parameters:

- Crystal Mounting : Use cryo-loops with Paratone-N oil to prevent solvent loss.

- Data Collection : High-resolution (<1.0 Å) data at 100 K to resolve bromine and fluorine positional disorder .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can map electrostatic potential surfaces to identify electron-deficient sites. For this compound:

- Fukui Indices : Highlight C-4 (bromine) as the most electrophilic site for substitution.

- Transition State Analysis : Compare activation barriers for SNAr vs. radical pathways .

Q. What strategies resolve contradictions in stereochemical assignments between NMR and X-ray data?

- Methodological Answer :

- NOESY/ROESY : Detect spatial proximity between the hydroxyl proton and aromatic protons to infer configuration.

- Patterson Methods : Use SHELXD to resolve heavy-atom (Br/F) positions, then refine hydrogen positions via SHELXL. Discrepancies may arise from dynamic effects in solution vs. solid-state rigidity .

Q. How does the compound’s polymorphism affect its solubility and biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.